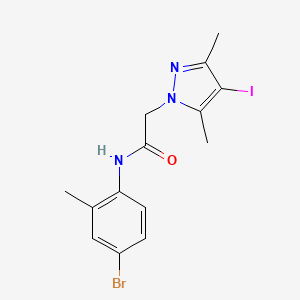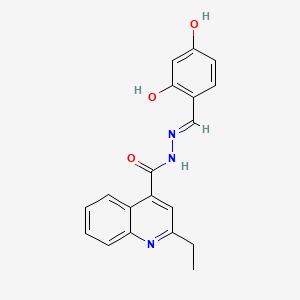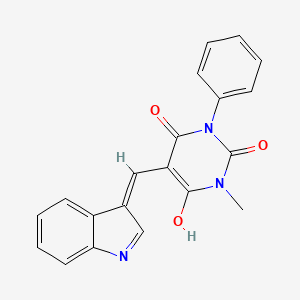methanone](/img/structure/B5972290.png)
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone, also known as CDM, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. CDM belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is not fully understood. However, it is believed that [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone can induce apoptosis, inhibit tumor cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is also relatively non-toxic and has low side effects, making it a safe compound to use in animal studies. However, the limitations of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone include its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
The potential therapeutic applications of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone are vast, and several future directions can be explored. One area of research is to investigate the efficacy of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone in combination with other drugs for the treatment of cancer and inflammation. Another area of research is to explore the use of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone as a neuroprotective agent for the treatment of neurological disorders. Additionally, the development of novel [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone derivatives with improved efficacy and bioavailability is an area of future research.
In conclusion, [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is a promising chemical compound with potential therapeutic applications in various diseases. The synthesis of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is relatively simple, and its biological effects have been extensively studied. Future research can explore the various potential applications of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone and its derivatives in the treatment of cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone involves the reaction of 2-chlorobenzaldehyde with pyrazole and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps to yield [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone as the final product. The purity and yield of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated that [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone exhibits anti-tumor activity by inducing apoptosis and inhibiting tumor cell proliferation. [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers.
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-2-1-5-10(12)11-9-18-19-14(11)15(20)13-7-3-4-8-17-13/h1-8,11,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPGQBBKFKIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2=CC=CC=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-pyridin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
methanone](/img/structure/B5972244.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5972251.png)

![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)
![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)